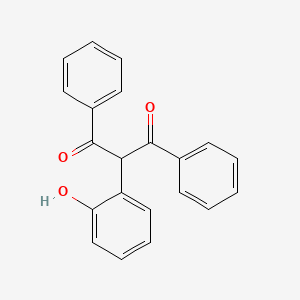
2-(2-Hydroxyphenyl)-1,3-diphenylpropane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Hydroxyphenyl)-1,3-diphenylpropane-1,3-dione is an organic compound known for its unique structural properties and diverse applications in various scientific fields. This compound features a hydroxyphenyl group attached to a diphenylpropane-dione backbone, making it a subject of interest in organic chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxyphenyl)-1,3-diphenylpropane-1,3-dione typically involves the condensation of 2-hydroxyacetophenone with benzaldehyde derivatives under basic conditions. The reaction is often catalyzed by bases such as sodium hydroxide or potassium hydroxide, and the product is isolated through crystallization or chromatography techniques .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Hydroxyphenyl)-1,3-diphenylpropane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions include quinones, alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-(2-Hydroxyphenyl)-1,3-diphenylpropane-1,3-dione has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which 2-(2-Hydroxyphenyl)-1,3-diphenylpropane-1,3-dione exerts its effects is primarily through its ability to undergo excited-state intramolecular proton transfer (ESIPT). This process involves the transfer of a proton within the molecule upon excitation, leading to unique fluorescence properties. The molecular targets and pathways involved include interactions with various biomolecules and cellular components, making it a valuable tool in fluorescence-based assays and imaging .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-Hydroxyphenyl)benzothiazole
- 2-(2-Hydroxyphenyl)benzoxazole
- 2-(2-Hydroxyphenyl)pyrimidine
Uniqueness
Compared to similar compounds, 2-(2-Hydroxyphenyl)-1,3-diphenylpropane-1,3-dione exhibits unique fluorescence properties due to its specific structural arrangement. This makes it particularly useful in applications requiring precise fluorescence characteristics, such as biological imaging and chemical sensing .
Propiedades
Número CAS |
6274-70-0 |
|---|---|
Fórmula molecular |
C21H16O3 |
Peso molecular |
316.3 g/mol |
Nombre IUPAC |
2-(2-hydroxyphenyl)-1,3-diphenylpropane-1,3-dione |
InChI |
InChI=1S/C21H16O3/c22-18-14-8-7-13-17(18)19(20(23)15-9-3-1-4-10-15)21(24)16-11-5-2-6-12-16/h1-14,19,22H |
Clave InChI |
XOUNKCHVMDOXLK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C(C2=CC=CC=C2O)C(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


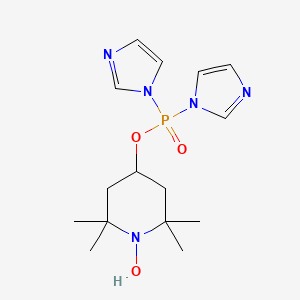
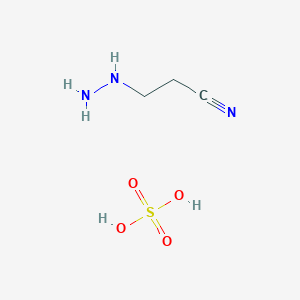
![4-[3-(2-Pyridinyl)-1h-pyrazol-4-yl]-2-[4-(1-pyrrolidinylmethyl)phenyl]pyridine](/img/structure/B14000214.png)
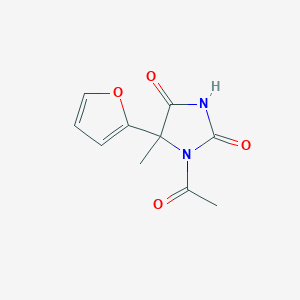
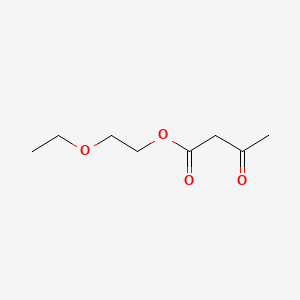
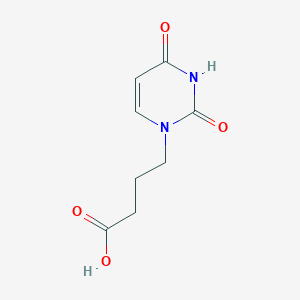
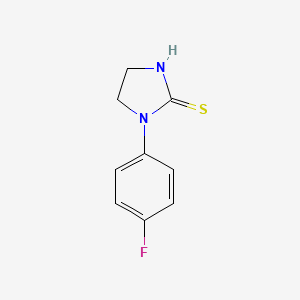
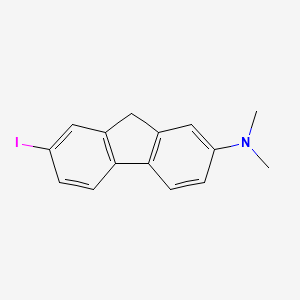
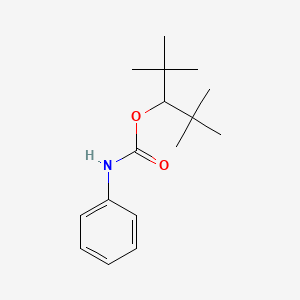
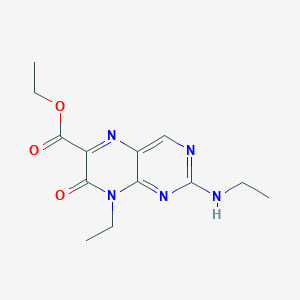
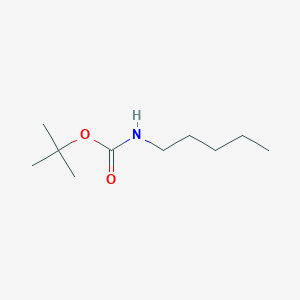
![Benzenecarbothioamide, 4-[[[4-(dimethylamino)phenyl]methylene]amino]-](/img/structure/B14000271.png)
![4-[Bis(aziridin-1-yl)phosphoryloxy]-1-hydroxy-2,2,6,6-tetramethylpiperidine](/img/structure/B14000283.png)
![5-[[(2,4-dioxo-1H-pyrimidin-5-yl)methyldisulfanyl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B14000288.png)
